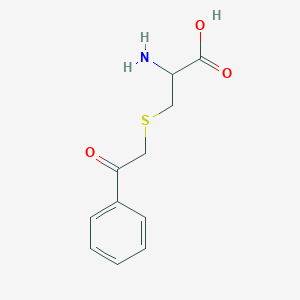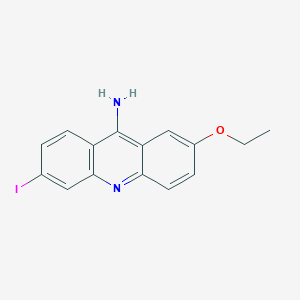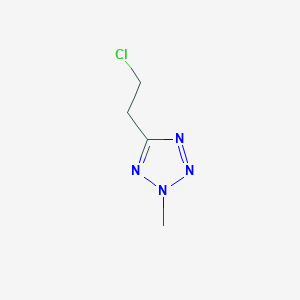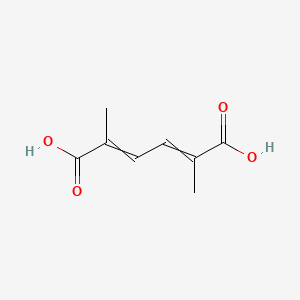![molecular formula C7H8ClN5O B14015064 5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 30855-40-4](/img/structure/B14015064.png)
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazine derivatives These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
准备方法
The synthesis of 5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with chloroacetaldehyde in the presence of a base, followed by cyclization to form the desired triazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis or solid-phase synthesis to improve yield and efficiency .
化学反应分析
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Cyclization Reactions: The compound can undergo thermal cyclization to form more complex triazine derivatives.
Nucleophilic Addition: The methoxymethyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles such as amines, and catalysts for cyclization reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives with enhanced biological activity .
科学研究应用
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications:
作用机制
The mechanism of action of 5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation . The compound’s antimicrobial properties are likely due to its interaction with bacterial cell membranes or enzymes, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and resins.
2,4-Diamino-6-chloro-1,3,5-triazine: Used in the development of pharmaceuticals with antimicrobial properties.
2,4,6-Triamino-1,3,5-triazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
30855-40-4 |
|---|---|
分子式 |
C7H8ClN5O |
分子量 |
213.62 g/mol |
IUPAC 名称 |
5-chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H8ClN5O/c1-14-2-4-11-5-6(8)9-3-10-7(5)13-12-4/h3H,2H2,1H3,(H,11,12)(H,9,10,13) |
InChI 键 |
ITYRSGZBNHBOFB-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC2=C(NN1)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)


![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)



![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)


